![molecular formula C22H20N2O2 B2900913 2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-62-9](/img/structure/B2900913.png)
2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as N-(1-naphthyl)-N'-(3-(pyrrolidin-2-yl)phenyl)acetamide (NPPA), is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of NPPA is not fully understood, but studies have suggested that it may act on various pathways such as the PI3K/AKT/mTOR pathway, NF-κB pathway, and MAPK pathway. NPPA has also been found to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
NPPA has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NPPA has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, NPPA has been found to reduce oxidative stress, inflammation, and improve cognitive function. Additionally, NPPA has been found to have anti-inflammatory effects by reducing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
NPPA has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, one limitation is that it has poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
For the study of NPPA include the development of more efficient synthesis methods, investigation of its potential therapeutic applications in other diseases, and the development of NPPA derivatives.
Synthesis Methods
NPPA can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with 3-bromoacetophenone, followed by the reaction with pyrrolidine-2-one. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
NPPA has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. Studies have shown that NPPA has anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In neurodegenerative diseases, NPPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, NPPA has been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(14-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(15-18)24-13-5-12-22(24)26/h1-4,6-11,15H,5,12-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLMLFQQUGXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.